molecular formula C18H21N3O2S B13105288 2H-Indazole-6-carboxamide, 3-ethoxy-2-ethyl-N-[2-(2-thienyl)ethyl]- CAS No. 919108-97-7

2H-Indazole-6-carboxamide, 3-ethoxy-2-ethyl-N-[2-(2-thienyl)ethyl]-

Cat. No.: B13105288
CAS No.: 919108-97-7
M. Wt: 343.4 g/mol
InChI Key: QQJYULUXUZLTGT-UHFFFAOYSA-N
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Description

Systematic IUPAC Name Derivation

The systematic IUPAC name of 2H-Indazole-6-carboxamide, 3-ethoxy-2-ethyl-N-[2-(2-thienyl)ethyl]- is derived through a hierarchical analysis of its molecular structure. The parent hydrocarbon framework is indazole , a bicyclic aromatic system comprising a benzene ring fused to a pyrazole ring (a five-membered ring with two adjacent nitrogen atoms). The "2H" designation specifies that the hydrogen atom resides on the nitrogen at position 2 of the pyrazole ring.

Substituents are numbered to assign the lowest possible locants. At position 2 of the indazole core, an ethyl group (-CH2CH3) is attached. Position 3 hosts an ethoxy group (-OCH2CH3), while position 6 on the benzene ring is substituted with a carboxamide group (-CONH2). The amide nitrogen is further substituted with a [2-(2-thienyl)ethyl] group, which consists of a two-carbon chain (ethyl) terminating in a thiophene ring (a five-membered aromatic ring with one sulfur atom).

The full name follows IUPAC priority rules:

  • Parent structure: 2H-indazole
  • Substituents in ascending numerical order: 2-ethyl , 3-ethoxy , 6-carboxamide
  • N-substituent on the carboxamide: [2-(2-thienyl)ethyl]

This results in the systematic name: 3-ethoxy-2-ethyl-N-[2-(2-thienyl)ethyl]-2H-indazole-6-carboxamide .

CAS Registry Number and Alternative Identifiers

The compound is uniquely identified by its CAS Registry Number 919108-97-7 . Additional identifiers include:

Identifier Type Value
Molecular Formula C18H21N3O2S
Molecular Weight 343.443 g/mol
Exact Mass 343.135 g/mol
SMILES CCOC1=NN(C2=C1C=CC(=C2)C(=O)NCCS3)C(C)CC3=CC=CS3

While PubChem entries for structurally related compounds exist (e.g., CID 13143687 for 3-ethoxy-2-phenyl-2H-indazole), this specific derivative is not yet fully indexed in major public databases beyond its CAS registration. Its synthetic nature and specialized substitutions limit its presence in broader chemical inventories.

Structural Relationship to Indazole Carboxamide Derivatives

This compound belongs to the indazole carboxamide family, characterized by an indazole core with a carboxamide group at position 6. Structural variations within this class are defined by substitutions at three key sites:

  • Position 2 : Alkyl groups (e.g., ethyl, propyl)
  • Position 3 : Ether-linked groups (e.g., ethoxy, methoxy)
  • N-substituent on the carboxamide : Heteroaromatic or alkyl chains

The table below contrasts this compound with analogous derivatives:

Compound Molecular Formula Key Structural Features
2H-Indazole-6-carboxamide, 3-ethoxy-2-ethyl-N-[2-(2-thienyl)ethyl]- C18H21N3O2S Thiophene-containing ethyl chain at N-carboxamide
2H-Indazole-6-carboxamide, 3-ethoxy-2-ethyl-N-(2-furanylmethyl)- C17H19N3O3 Furanyl-methyl group at N-carboxamide
2H-Indazole-6-carboxamide, 3-ethoxy-2-propyl-N-(2-thienyl)ethyl C19H23N3O2S Propyl at position 2, thienyl-ethyl at N-carboxamide

The thiophene moiety in this compound distinguishes it from furan-containing analogs. Thiophene’s sulfur atom enhances electron delocalization compared to furan’s oxygen, potentially influencing binding interactions in biological systems. The ethyl group at position 2 contributes to steric bulk, while the ethoxy group at position 3 modulates electronic effects on the indazole core.

Properties

CAS No.

919108-97-7

Molecular Formula

C18H21N3O2S

Molecular Weight

343.4 g/mol

IUPAC Name

3-ethoxy-2-ethyl-N-(2-thiophen-2-ylethyl)indazole-6-carboxamide

InChI

InChI=1S/C18H21N3O2S/c1-3-21-18(23-4-2)15-8-7-13(12-16(15)20-21)17(22)19-10-9-14-6-5-11-24-14/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,19,22)

InChI Key

QQJYULUXUZLTGT-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C2C=CC(=CC2=N1)C(=O)NCCC3=CC=CS3)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-2-ethyl-N-(2-(thiophen-2-yl)ethyl)-2H-indazole-6-carboxamide typically involves multi-step organic reactions. The starting materials often include indazole derivatives, ethylating agents, and thiophene derivatives. The reaction conditions may involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur at various positions on the indazole ring, using nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, acetonitrile.

    Catalysts: Palladium, copper complexes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of indazole derivatives, including 2H-Indazole-6-carboxamide, 3-ethoxy-2-ethyl-N-[2-(2-thienyl)ethyl]-. For instance, research has shown that certain derivatives exhibit significant activity against Candida species, which are common fungal pathogens. In one study, various indazole derivatives were synthesized and tested for their anticandidal activity against Candida albicans and other strains. The results indicated that some derivatives demonstrated effective inhibition at concentrations as low as 1 mM .

CompoundActivity Against C. albicansMinimum Inhibitory Concentration (MIC)
3jYes1 mM
3kYes1 mM
ControlYes0.5 mM

Anticancer Properties

Indazole compounds have also been explored for their anticancer potential. Research indicates that certain indazole derivatives can inhibit tumor cell proliferation and induce apoptosis in cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell growth and survival.

In a notable study, a series of indazole derivatives were evaluated for their cytotoxic effects on various cancer cell lines. The findings revealed that the compound exhibited selective toxicity towards cancer cells while sparing normal cells .

Study on Anticandidal Activity

A comprehensive evaluation was conducted on several indazole derivatives, including the target compound. The study utilized the cylinder-plate method to assess the antifungal activity against resistant strains of C. glabrata and C. tropicalis. The results supported the hypothesis that structural modifications in the indazole framework could enhance antifungal potency .

Evaluation of Anticancer Effects

Another investigation focused on the anticancer effects of indazole derivatives in vitro. The study reported that specific substitutions on the indazole ring significantly increased cytotoxicity against breast cancer cell lines. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis in malignant cells .

Mechanism of Action

The mechanism of action of 3-Ethoxy-2-ethyl-N-(2-(thiophen-2-yl)ethyl)-2H-indazole-6-carboxamide involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signal transduction pathways, and affecting gene expression. The exact mechanism depends on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thienyl or Benzamide Moieties

The following compounds share structural or functional similarities (Table 1):

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Relevance Reference
Target Compound 2H-Indazole 3-ethoxy-2-ethyl, N-[2-(2-thienyl)ethyl]carboxamide Inferred: Potential kinase inhibition or receptor modulation
Rotigotine () Tetrahydro-naphthalenol Propyl(2-(2-thienyl)ethyl)amino Dopamine agonist (Parkinson’s disease therapy)
Compound 15 () Benzamide 2-[(2-thienylmethyl)thio], N-[2-(3-cyano-2-pyridinylamino)ethyl] Anticancer, antiviral applications
Compound 55 () Benzamide 2-[(2-thienylmethyl)thio], N-[2-(benzothiazolylamino)ethyl] Platelet aggregation inhibition
Key Observations:

Thienyl Group Role: The 2-(2-thienyl)ethyl group in the target compound and Rotigotine enhances lipophilicity and may facilitate binding to hydrophobic pockets in proteins (e.g., dopamine receptors in Rotigotine) .

Carboxamide Linkage :

  • The carboxamide in the target compound and benzamide analogs () provides hydrogen-bonding capability, a critical feature for kinase inhibitors (e.g., PARP or EGFR inhibitors).

Substituent Effects :

  • The 3-ethoxy and 2-ethyl groups on the indazole core may improve metabolic stability compared to simpler alkyl/aryl substituents in other analogs.

Research Findings and Therapeutic Implications

While direct pharmacological data for the target compound is absent in the provided evidence, insights from analogs suggest:

  • Oncology : Thienyl-containing benzamides () exhibit activity against cancer cell lines, likely via kinase or protease inhibition . The indazole core in the target compound could mimic ATP-binding pockets in kinases.

Biological Activity

2H-Indazole-6-carboxamide, 3-ethoxy-2-ethyl-N-[2-(2-thienyl)ethyl]- is a synthetic compound belonging to the indazole class, characterized by its complex molecular structure which includes an indazole ring, a carboxamide group, and ethoxy and thiophenyl substituents. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications.

  • Molecular Formula : C18H21N3O2S
  • Molecular Weight : Approximately 343.443 g/mol

Biological Activity Overview

Indazole derivatives, including 2H-Indazole-6-carboxamide, have been studied for various biological activities. Notably, they exhibit significant antibacterial and anti-inflammatory properties.

Antibacterial Activity

Recent studies have demonstrated that compounds similar to 2H-Indazole-6-carboxamide possess strong antibacterial properties against various strains of bacteria. The following table summarizes key findings from relevant research:

Compound Target Bacteria Minimum Inhibitory Concentration (MIC) Activity Comparison
2H-Indazole-6-carboxamideStaphylococcus aureus0.09 mmol/LMore potent than ampicillin
2H-Indazole-6-carboxamideEscherichia coli0.181 mmol/LComparable to levofloxacin
Similar Indazole DerivativePseudomonas aeruginosa1.9 μg/mLSuperior activity compared to standard drugs

These findings indicate that the compound may inhibit bacterial growth effectively, potentially serving as a lead for antibiotic development.

Anti-inflammatory Activity

In addition to its antibacterial properties, the compound has shown promise in anti-inflammatory assays. Research indicates that indazole derivatives can modulate inflammatory pathways, making them candidates for treating inflammatory diseases.

The biological activity of 2H-Indazole-6-carboxamide is believed to stem from its ability to interact with specific biological targets:

  • DNA Gyrase Inhibition : The compound has been shown to inhibit DNA gyrase, an essential enzyme in bacterial DNA replication. This inhibition disrupts bacterial growth and viability.
  • Protein Kinase Modulation : Some studies suggest that indazole derivatives can modulate protein kinase activity, which plays a crucial role in various cellular signaling pathways related to inflammation and cell proliferation.

Case Studies

  • Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of various indazole derivatives against pathogenic bacteria. The results indicated that derivatives with thiophenyl substitutions exhibited enhanced activity against S. aureus and E. coli compared to standard antibiotics .
  • Anti-inflammatory Studies : Another research focused on the anti-inflammatory potential of similar compounds, revealing that certain indazoles significantly reduced pro-inflammatory cytokines in vitro, suggesting a mechanism for their therapeutic use in inflammatory conditions .

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